molecular formula C12H13F2N3O B2516823 2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-80-8

2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2516823
CAS No.: 1018163-80-8
M. Wt: 253.253
InChI Key: WUDMGDHVTAIORY-UHFFFAOYSA-N
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Description

“2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one” is a chemical compound with the molecular formula C15H17F2N3O3 . It is also known as "3-[2-Cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid" .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C15H17F2N3O3 . This indicates that it contains 15 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 3 nitrogen atoms, and 3 oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 325.311 g/mol, a density of 1.5±0.1 g/cm3, and a boiling point of 491.5±45.0 °C at 760 mmHg . The melting point and MSDS are not available .

Scientific Research Applications

Novel Synthesis Approaches

  • A novel four-component bicyclization strategy has been established for synthesizing multicyclic pyrazolo[3,4-b]pyridines, offering a flexible and practical approach to creating diverse derivatives of this compound (Tu et al., 2014).

Biomedical Applications

  • More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, demonstrating a wide range of biomedical applications for these compounds, including in the synthesis of novel pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones (Donaire-Arias et al., 2022).

Chemical Synthesis and Properties

  • Ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines has been achieved, providing a rapid method with excellent yields (Nikpassand et al., 2010).
  • Domino reactions of 3-methylpyrazol-5-amine with aromatic or heterocyclic aldehydes have led to the formation of partially hydrogenated cyclopenta[d]-pyrazolo[3,4-b]pyridine and related systems (Lipson et al., 2015).

Synthesis and Structural Studies

  • Novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have been synthesized and evaluated for their cytotoxic, antimicrobial, and anti-biofilm activities (Nagender et al., 2014).

Environmental Applications

  • Pyrazolo[3,4-b]pyridine derivatives synthesized via ultrasound-assisted synthesis have been investigated as potential corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).

Fluorescence and Luminescence Studies

  • Chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives were synthesized and exhibited high fluorescence quantum yields, indicating their potential as luminescence or fluorescence probes (Liu et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that the compound could have various biological activities depending on its structure and the specific context in which it is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Properties

IUPAC Name

2-cyclopentyl-4-(difluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3O/c13-11(14)8-5-10(18)15-12-9(8)6-17(16-12)7-3-1-2-4-7/h5-7,11H,1-4H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDMGDHVTAIORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C3C(=CC(=O)NC3=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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